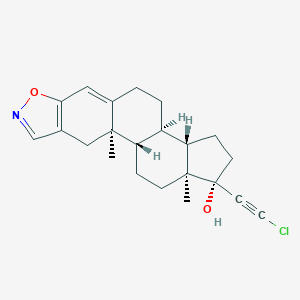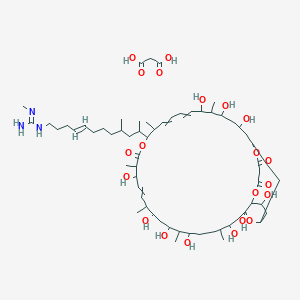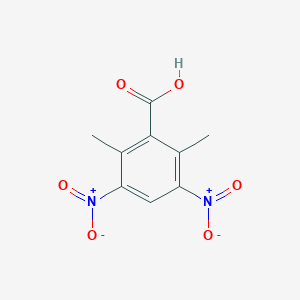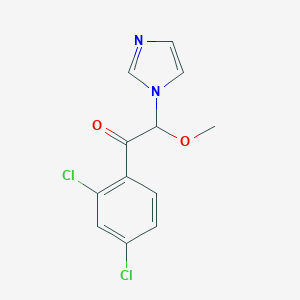
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate
Übersicht
Beschreibung
- Es erscheint als ein geruchloses, weißes Pulver und wird weit verbreitet bei der Verarbeitung von Metalloxiden verwendet.
- Bemerkenswert ist, dass es aufgrund seiner Wirksamkeit bei der Behandlung von Stimmungsstörungen wie bipolarer Störung in der Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation aufgeführt ist .
Lithiumcarbonat: (Li₂CO₃) ist eine anorganische Verbindung, das Lithiumsalz der Kohlensäure.
Vorbereitungsmethoden
- Synthetische Routen:
- Lithiumcarbonat kann durch Umsetzung von Lithiumhydroxid (LiOH) mit Kohlendioxid (CO₂) synthetisiert werden:
LiOH+CO2→Li2CO3+H2O
Industrielle Produktion:
Analyse Chemischer Reaktionen
- Häufige Reagenzien und Bedingungen:
- Es reagiert mit starken Säuren unter Bildung von Lithiumsalzen (z. B. Lithiumchlorid, Lithiumsulfat).
- Beim Erhitzen zersetzt es sich unter Bildung von Lithiumoxid (Li₂O) und Kohlendioxid :
Li2CO3→Li2O+CO2
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Chemie: Lithiumcarbonat dient als Vorläufer für Verbindungen, die in .
Biologie und Medizin: Es wird zur Behandlung von Stimmungsstörungen, insbesondere .
Industrie: Lithiumcarbonat ist unerlässlich in Keramikglasuren , Zement und Fliesenklebern .
Wirkmechanismus
- Der genaue Mechanismus, durch den Lithiumcarbonat seine Wirkung bei der Behandlung von Stimmungsstörungen entfaltet, ist nicht vollständig geklärt.
- Es wird angenommen, dass es die Neurotransmitteraktivität , insbesondere Serotonin und Noradrenalin , moduliert, was die Stimmungsstabilisierung beeinflusst.
Wirkmechanismus
- The exact mechanism by which lithium carbonate exerts its effects in treating mood disorders is not fully understood.
- It is believed to modulate neurotransmitter activity , particularly serotonin and norepinephrine , influencing mood stabilization.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Lithiumsalze, wie und .
Einzigartigkeit: Die Rolle von Lithiumcarbonat bei der Behandlung von Stimmungsstörungen unterscheidet es von anderen Lithiumverbindungen.
Eigenschaften
IUPAC Name |
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO6P.C8H14O2/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5;1-4-5-6-10-8(9)7(2)3/h1,6-9H2,2-5H3;2,4-6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBGNWVYKDMNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125275-25-4 | |
| Record name | Butyl methacrylate-2-methacryloyloxyethylphosphorylcholine copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125275-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125275-25-4 | |
| Record name | Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125275254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide, polymer with butyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyquaternium-51 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)

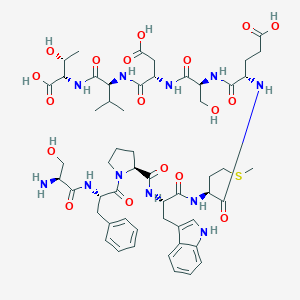
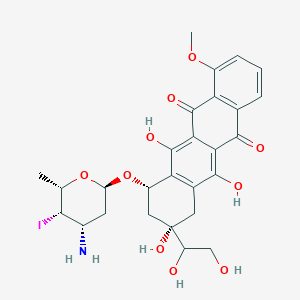


![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)

